molecular formula C15H23NO B1627217 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine CAS No. 955314-89-3

4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine

Cat. No. B1627217
M. Wt: 233.35 g/mol
InChI Key: FGHGJNIIQUNGRT-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism Of Action

4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulants, such as cocaine and amphetamines. However, 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine has a higher affinity for the dopamine transporter than other stimulants, leading to a more potent and longer-lasting effect.

Biochemical And Physiological Effects

4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine has been shown to have a variety of biochemical and physiological effects. Studies have shown that 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine increases heart rate and blood pressure, leading to cardiovascular effects. 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine also increases body temperature, leading to hyperthermia. Additionally, 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine has been shown to cause neurotoxicity and oxidative stress in the brain.

Advantages And Limitations For Lab Experiments

4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine has several advantages for use in lab experiments. Its potent and long-lasting effects make it a useful tool for studying the dopaminergic and noradrenergic systems in the brain. Additionally, 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine's mechanism of action makes it a potential candidate for the development of new treatments for psychiatric disorders.
However, there are also limitations to the use of 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine in lab experiments. Its high potency and potential for abuse make it a controlled substance, limiting its availability for research purposes. Additionally, the neurotoxicity and oxidative stress caused by 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine can make it difficult to study its effects on the brain.

Future Directions

There are several future directions for research on 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine. One area of interest is the development of new treatments for psychiatric disorders based on 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine's mechanism of action. Additionally, research on the neurotoxicity and oxidative stress caused by 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine could lead to new insights into the long-term effects of stimulant use. Finally, studies on the pharmacokinetics and metabolism of 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine could lead to the development of new drug testing methods.

Scientific Research Applications

4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine has a high affinity for the dopamine transporter and norepinephrine transporter, leading to increased levels of dopamine and norepinephrine in the brain. This mechanism of action makes 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine a potential candidate for the treatment of depression, attention deficit hyperactivity disorder (ADHD), and other psychiatric disorders.

properties

IUPAC Name

4-[(4-methoxy-3,5-dimethylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-11-8-14(9-12(2)15(11)17-3)10-13-4-6-16-7-5-13/h8-9,13,16H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHGJNIIQUNGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588795
Record name 4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine

CAS RN

955314-89-3
Record name 4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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